Tenuifoliside B
Overview
Description
Tenuifoliside B is a natural compound isolated from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has shown potential cognitive improvement and cerebral protective effects, making it a promising candidate for further research in neuroprotective therapies .
Mechanism of Action
Target of Action
Tenuifoliside B is a natural product isolated from the roots of Polygala tenuifolia . It primarily targets lactate dehydrogenase , an enzyme that plays a crucial role in the regulation of metabolic processes.
Mode of Action
This compound interacts with its primary target, lactate dehydrogenase, and inhibits its activity . This interaction results in the inhibition of potassium cyanide (KCN)-induced hypoxia and scopolamine-induced memory impairment .
Biochemical Pathways
The inhibition of lactate dehydrogenase by this compound affects various biochemical pathways. It has been shown to have potential cognitive improvement and cerebral protective effects . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hypoxia induced by potassium cyanide and the mitigation of memory impairment caused by scopolamine . These effects suggest that this compound may have potential therapeutic applications in conditions such as cognitive impairment and cerebral hypoxia.
Biochemical Analysis
Biochemical Properties
Tenuifoliside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to increased levels of acetylcholine, which is essential for cognitive functions. Additionally, this compound interacts with superoxide dismutase and catalase, enzymes involved in the detoxification of reactive oxygen species, thereby exhibiting antioxidant properties .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it promotes synaptic plasticity and enhances nerve cell proliferation . This compound also influences cell signaling pathways, such as the cyclic adenosine monophosphate response element-binding protein (CREB) pathway, which is crucial for memory formation and cognitive functions . Furthermore, this compound modulates gene expression by upregulating the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival and growth of neurons .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This compound also inhibits the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters, contributing to its antidepressant effects. Additionally, this compound enhances the phosphorylation of CREB, which is essential for the transcription of genes involved in neuronal plasticity and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH conditions . Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, with consistent inhibition of acetylcholinesterase and MAO activities . Its antioxidant properties may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant neuroprotective and cognitive-enhancing effects without noticeable toxicity . At high doses, adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate before being excreted . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . This compound tends to accumulate in the brain, liver, and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, this compound enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenuifoliside B involves the extraction from Polygala tenuifolia roots. The process typically includes the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to isolate and purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The extraction process involves the use of solvents such as methanol, ethanol, and acetonitrile. The roots are typically ground into a fine powder, followed by solvent extraction and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tenuifoliside B undergoes various chemical reactions, including hydrolysis, isomerization (such as cis-trans isomerism, keto-enol tautomerism, and optical isomerism), and degradation under alkaline conditions .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, influenced by temperature and pH.
Isomerization: Can be induced by changes in pH and temperature.
Degradation: More susceptible under alkaline conditions with a minimum stability at pH 10.8.
Major Products Formed: The degradation products of this compound include various isomers and hydrolyzed forms, identified using UHPLC-Q-TOF/MS .
Scientific Research Applications
Tenuifoliside B has been extensively studied for its neuroprotective effects. It has shown potential in:
Cognitive Improvement: Inhibits potassium cyanide-induced hypoxia and scopolamine-induced memory impairment.
Cerebral Protection: Exhibits protective effects against brain damage in animal models.
Potential Anti-Alzheimer’s Disease Compound: Shows promise as a lead compound for Alzheimer’s disease due to its cognitive enhancing properties.
Comparison with Similar Compounds
- Tenuifoliside A
- Tenuifoliside C
- 3,6′-Disinapoyl Sucrose
Comparison: Tenuifoliside B is unique due to its specific cognitive enhancing and cerebral protective effects. While Tenuifoliside A and C also exhibit neuroprotective properties, this compound has shown a higher potency in inhibiting potassium cyanide-induced hypoxia and scopolamine-induced memory impairment .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKIOIUVMDUIK-GUJRDUPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-36-6 | |
Record name | Tenuifoliside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TENUIFOLISIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38VD25Q1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tenuifoliside B and where is it found?
A1: this compound is an acylated oligosaccharide found in the roots of Polygala tenuifolia Willdenow, also known as Yuanzhi. [] This plant is a traditional Chinese medicine used to address various conditions like amnesia, neurasthenia, and insomnia. []
Q2: What are the potential cognitive benefits of this compound?
A2: Research suggests that this compound exhibits cerebral protective effects against potassium cyanide (KCN)-induced anoxia in mice, a model for cerebrovascular disease. [] It also showed promise in ameliorating scopolamine-induced memory impairment in rats, possibly by enhancing the cholinergic system. []
Q3: How does the structure of this compound relate to its activity?
A3: Both this compound and 3,6'-disinapoylsucrose, another active compound in Polygala tenuifolia, share a sinapoyl moiety. [] Studies indicate that this sinapoyl moiety could be responsible for the observed inhibition of hypoxia and memory impairment. [] Sinapic acid, containing this moiety, also demonstrated similar protective effects. [] This suggests the sinapoyl moiety plays a crucial role in the pharmacological activity of these compounds. []
Q4: Are there other compounds similar to this compound in Polygala tenuifolia?
A4: Yes, Polygala tenuifolia contains a range of acylated oligosaccharides and other compounds. For instance, research identified sibiricose A5, sibiricose A6, glomeratose A, and tenuifoliside C alongside this compound. [] These compounds have been studied for potential applications in treating ischemic stroke due to their lactate dehydrogenase inhibitory activity. []
Q5: What is the impact of processing on the chemical composition of Polygala tenuifolia?
A5: Studies show that processing methods, such as simmering with licorice, can significantly alter the chemical profile of Polygala tenuifolia. [] For example, licorice processing decreased the levels of this compound, 3,6'-disinapoyl sucrose, tenuifoliose A, tenuifoliose H, onjisaponin B, onjisaponin Z, and total saponins. [] Conversely, this process increased the levels of glomeratose A and 3,4,5-trimethoxycinnamic acid. []
Q6: How stable is this compound in aqueous solutions?
A6: this compound, like other oligosaccharide esters in Polygala tenuifolia, is susceptible to degradation in aqueous solutions, especially under alkaline conditions. [] The degradation mechanisms are primarily hydrolysis and isomerization, including cis-trans isomerism, keto–enol tautomerism, and optical isomerism. [] The half-life (t1/2) of this compound at pH 10.8 is 0.17. []
Q7: What analytical techniques are used to study this compound and related compounds?
A7: Various analytical methods have been employed to characterize and quantify this compound and other compounds in Polygala tenuifolia. These include high-performance liquid chromatography (HPLC), [] ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS), [, ] and ultrafiltration liquid chromatography coupled with mass spectrometry. [] These techniques allow researchers to identify and analyze the diverse chemical constituents of this plant.
Q8: Does the geographical origin of Polygala tenuifolia affect its chemical composition?
A8: Yes, research indicates that the habitat significantly influences the secondary metabolite content of Polygala tenuifolia. [] For example, samples from one location (AG) showed higher levels of this compound and tenuifoliside C, while samples from another location (FY) had higher levels of 3,6'-disinapoyl sucrose, tenuifoliose S, tenuifoliose L, and tenuifoliose V. []
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